molecular formula C11H10F4O2 B14784304 (3,4-Bis(difluoromethyl)phenyl)propanoic acid

(3,4-Bis(difluoromethyl)phenyl)propanoic acid

Cat. No.: B14784304
M. Wt: 250.19 g/mol
InChI Key: UYUQWPKAMPDSKT-UHFFFAOYSA-N
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Description

(3,4-Bis(difluoromethyl)phenyl)propanoic acid is an organic compound with the molecular formula C11H10F4O2 It is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Bis(difluoromethyl)phenyl)propanoic acid typically involves the introduction of difluoromethyl groups to a phenylpropanoic acid precursor. One common method involves the use of difluoromethylating agents such as bromodifluoromethane in the presence of a base to achieve the desired substitution on the aromatic ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature to control the reactivity and selectivity of the difluoromethylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(3,4-Bis(difluoromethyl)phenyl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield difluoromethyl-substituted benzoic acids, while reduction can produce difluoromethyl-substituted alcohols .

Scientific Research Applications

(3,4-Bis(difluoromethyl)phenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (3,4-Bis(difluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.

    3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid: Contains a trifluoromethyl group and a fluorine atom on the aromatic ring.

    3-(3,4-Dihydroxyphenyl)propanoic acid: Features hydroxyl groups instead of difluoromethyl groups.

Uniqueness

(3,4-Bis(difluoromethyl)phenyl)propanoic acid is unique due to the presence of two difluoromethyl groups, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10F4O2

Molecular Weight

250.19 g/mol

IUPAC Name

3-[3,4-bis(difluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H10F4O2/c12-10(13)7-3-1-6(2-4-9(16)17)5-8(7)11(14)15/h1,3,5,10-11H,2,4H2,(H,16,17)

InChI Key

UYUQWPKAMPDSKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)C(F)F)C(F)F

Origin of Product

United States

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